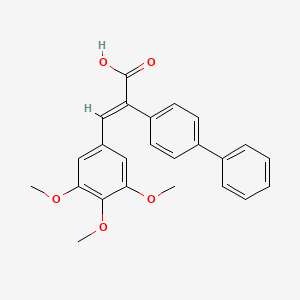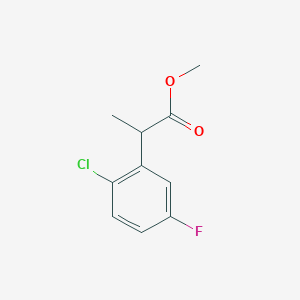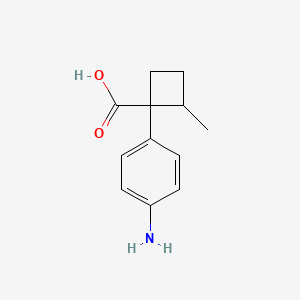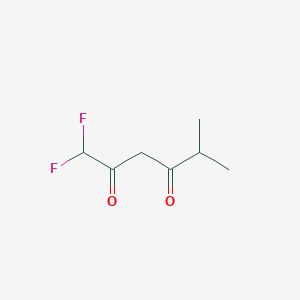![molecular formula C7H10N6 B13073144 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a triazole and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 1-methyl-1H-1,2,3-triazole can be synthesized by reacting methyl azide with an alkyne under copper(I) catalysis.
Attachment of the Triazole to the Pyrazole: The triazole ring is then linked to the pyrazole ring via a methylene bridge. This can be done by reacting the triazole with a suitable pyrazole derivative in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient catalysts to enhance the reaction rates and selectivity.
化学反应分析
Types of Reactions: 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which might reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sodium hydride.
Major Products:
Oxidation: N-oxides of the triazole or pyrazole rings.
Reduction: Reduced forms of any double bonds or nitro groups.
Substitution: Secondary or tertiary amines.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or photonic properties.
Biology and Medicine:
Drug Development: Due to its heterocyclic structure, it can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the body.
Biological Probes: It can be used in the design of probes for studying biological processes, such as enzyme activity or protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Utilized in the development of organic semiconductors or other electronic materials.
作用机制
The mechanism of action of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine depends on its specific application:
In Catalysis: It acts as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Drug Development: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological molecules.
相似化合物的比较
1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a benzyl group instead of a methyl group.
1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine: Similar structure but with an additional methyl group on the pyrazole ring.
Uniqueness: 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of a triazole and a pyrazole ring, which can confer distinct electronic and steric properties. This makes it particularly versatile for various applications in catalysis, materials science, and drug development.
This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable tool in both research and industry.
属性
分子式 |
C7H10N6 |
|---|---|
分子量 |
178.20 g/mol |
IUPAC 名称 |
1-[(1-methyltriazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-4-7(10-11-12)5-13-3-6(8)2-9-13/h2-4H,5,8H2,1H3 |
InChI 键 |
WRWMZKUOUIXPNK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)CN2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Thiophen-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13073063.png)
![tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13073067.png)


![1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B13073090.png)

![2-Methyl-3H-imidazo[4,5-B]pyridin-7-amine](/img/structure/B13073098.png)
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13073115.png)

![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B13073133.png)

![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)


